molecular formula C14H24Cl2N2 B1383232 3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, dihydrochloride, (3R,4R)- CAS No. 1821769-41-8

3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, dihydrochloride, (3R,4R)-

Cat. No. B1383232
CAS RN: 1821769-41-8
M. Wt: 291.3 g/mol
InChI Key: CVQNXCBXFOIHLH-OJNIYTAOSA-N
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Description

“3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, dihydrochloride, (3R,4R)-” is a chemical compound with the CAS Number 1062580-52-2 . It is also known by other names such as “(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride” and "(3R,4R)-N,4-Dimethyl-1-(phenylmethyl)piperidine hydrochloride (1:2)" . This compound is a related compound of Tofacitinib and can be used to prepare selective inhibitors of Janus kinase 1 .


Molecular Structure Analysis

The molecular formula of this compound is C14H24Cl2N2 . The exact mass is 290.131653 . The structure of this compound can be found in various chemical databases .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 291.260 . Unfortunately, specific information on the density, boiling point, melting point, and flash point of this compound is not available .

Scientific Research Applications

COVID-19 Research

The compound has been identified as a potential tool in COVID-19 research, particularly in the development of chemical libraries for screening against various targets of the virus . Its role as a building block in synthesizing novel molecules could be crucial in discovering treatments for the disease.

Kinase Modulation

As a kinase modulator, this compound may be used in the study of signal transduction pathways. Kinases play a significant role in various cellular processes, and modulating their activity can provide insights into the treatment of diseases like cancer and inflammatory disorders .

Immunosuppression

The immunosuppressive properties of this compound make it valuable for research into autoimmune diseases and organ transplantation. By understanding how it affects immune responses, researchers can develop therapies to prevent rejection of transplanted organs or treat autoimmune conditions .

Analytical Standards

This compound serves as an analytical standard in various chemical assays. It helps in calibrating instruments and ensuring the accuracy of measurements in pharmaceutical research, where precise quantification of substances is critical .

Pharmaceutical Intermediates

It is used as an intermediate in the synthesis of more complex pharmaceutical compounds. Its structural features allow for the introduction of various functional groups, which can lead to the development of new drugs with specific therapeutic effects .

Advanced Research and Synthesis

The compound’s high purity and specific stereochemistry make it an excellent candidate for advanced research in organic synthesis. Researchers can explore its reactivity and use it to synthesize novel heterocyclic compounds with potential pharmacological activities .

Mechanism of Action

Target of Action

It is categorized underKinase Modulators and Immunosuppressants , suggesting that it may interact with kinases, which are enzymes that modify other proteins by chemically adding phosphate groups, and play a crucial role in various cellular processes, including cell signaling, growth, and division.

properties

IUPAC Name

(3S,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.2ClH/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13;;/h3-7,12,14-15H,8-11H2,1-2H3;2*1H/t12-,14-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQNXCBXFOIHLH-OJNIYTAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1NC)CC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(C[C@H]1NC)CC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, dihydrochloride, (3R,4R)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, dihydrochloride, (3R,4R)-
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3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, dihydrochloride, (3R,4R)-
Reactant of Route 3
3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, dihydrochloride, (3R,4R)-
Reactant of Route 4
3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, dihydrochloride, (3R,4R)-
Reactant of Route 5
3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, dihydrochloride, (3R,4R)-
Reactant of Route 6
Reactant of Route 6
3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, dihydrochloride, (3R,4R)-

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